molecular formula C20H22FN3O3 B2377427 2-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide CAS No. 1105242-29-2

2-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide

Cat. No. B2377427
CAS RN: 1105242-29-2
M. Wt: 371.412
InChI Key: HDAIPTRTGUBDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C20H22FN3O3 and its molecular weight is 371.412. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptor Antagonism

Research demonstrates the potential of compounds structurally similar to the specified chemical, particularly as antagonists of orexin receptors. These compounds, like SB-649868, show promising results in reducing binge eating in rats without affecting standard food pellet intake, suggesting a role in controlling compulsive food consumption and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Structural Analysis and Medicinal Chemistry

Studies focusing on similar fluorinated compounds, such as Marbofloxacin, provide valuable insights into molecular structure, particularly regarding the positioning of carbonyl and carboxyl groups. This structural knowledge is essential in the field of medicinal chemistry for the design of more effective drugs (Shen et al., 2012).

Synthesis Pathways

Innovative synthesis methods have been developed for compounds like 4-fluoropyridines, which are structurally similar to the chemical . These methods involve a series of complex rearrangements and are crucial for creating specialized molecules for various scientific applications (Wittmann et al., 2006).

Potential in Cancer Research

Fluorine-containing benzamide analogs, akin to the chemical , have shown potential in cancer research, particularly in imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET) (Tu et al., 2007).

Antibacterial and Antimicrobial Applications

Studies on fluoro-benzamides, including the chemical , indicate significant antimicrobial and antibacterial activities. These findings suggest potential applications in developing new antimicrobial agents (Desai et al., 2013).

properties

IUPAC Name

2-fluoro-N-[1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxopyridin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c1-13-7-9-24(10-8-13)19(26)14-11-17(20(27)23(2)12-14)22-18(25)15-5-3-4-6-16(15)21/h3-6,11-13H,7-10H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAIPTRTGUBDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C(=O)C(=C2)NC(=O)C3=CC=CC=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide

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